(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyridin-2-yl methanone group
Mechanism of Action
Target of Action
The primary target of the compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and emotional states in the brain. By targeting this system, the compound can potentially influence mood and emotional states.
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of serotonin (5-HT) . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the post synaptic cleft.
Biochemical Pathways
The compound this compound affects the serotonin (5-HT) reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction of depressive symptoms.
Pharmacokinetics
The compound this compound has been found to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the action of this compound is a potent antagonism of the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This can lead to a reduction in immobility times in the rat forced swimming test (FST), which is indicative of an antidepressant effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopropylsulfonyl Group: This step involves the reaction of the piperazine derivative with cyclopropylsulfonyl chloride under basic conditions to introduce the cyclopropylsulfonyl group.
Attachment of the Pyridin-2-yl Methanone Group: The final step involves the coupling of the cyclopropylsulfonyl piperazine derivative with a pyridin-2-yl methanone precursor, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-tubercular agent.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound has shown significant anti-HIV activity.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibition activity.
Uniqueness
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is unique due to its combination of a cyclopropylsulfonyl group and a pyridin-2-yl methanone group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(12-3-1-2-6-14-12)15-7-9-16(10-8-15)20(18,19)11-4-5-11/h1-3,6,11H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIFKWEORAGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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